![molecular formula C7H5BrN2O2 B12331642 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro-](/img/structure/B12331642.png)
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolopyridine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors, making them valuable in drug discovery and development.
Medicine: Research has indicated that certain derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the bromine substituent.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different nitrogen positioning.
Indole Derivatives: Compounds like indole and its derivatives share some structural similarities and biological activities.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- stands out due to its bromine substituent, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds .
特性
分子式 |
C7H5BrN2O2 |
|---|---|
分子量 |
229.03 g/mol |
IUPAC名 |
4-bromo-3,3a-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H5BrN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2-3H,1H2,(H,9,10,11,12) |
InChIキー |
LYIWACZPHKBIQF-UHFFFAOYSA-N |
正規SMILES |
C1C2C(=CC(=O)N=C2NC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


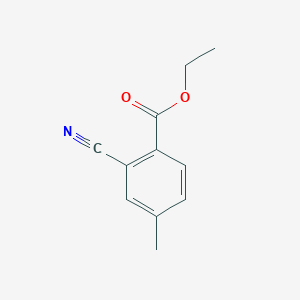
![5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12331568.png)
![1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone](/img/structure/B12331578.png)
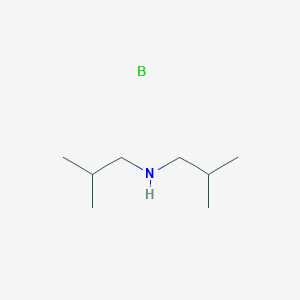

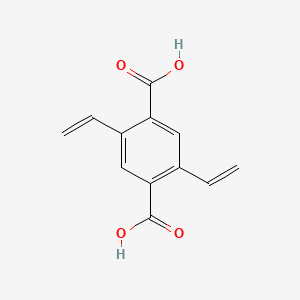
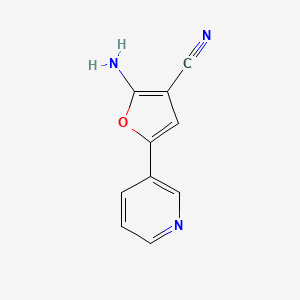

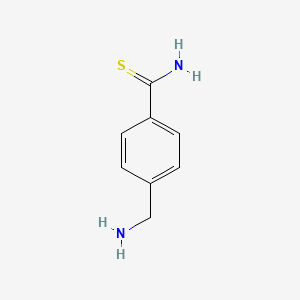
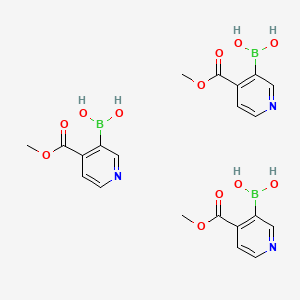
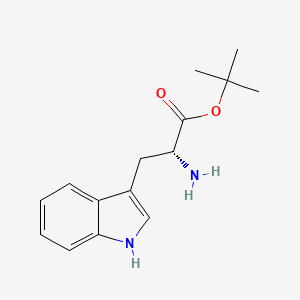
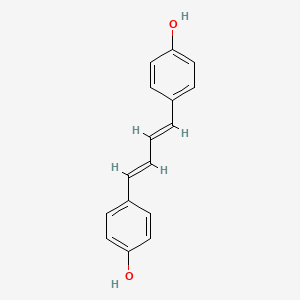
![Imidazo[1,2-c]pyrimidin-3-amine](/img/structure/B12331622.png)
![N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12331648.png)
